molecular formula C15H17N5O3 B10996014 N-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-2-[(1-methyl-1H-indol-4-yl)oxy]acetamide

N-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-2-[(1-methyl-1H-indol-4-yl)oxy]acetamide

Cat. No.: B10996014
M. Wt: 315.33 g/mol
InChI Key: IRMZSITUBHWDKI-UHFFFAOYSA-N
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Description

N-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-2-[(1-methyl-1H-indol-4-yl)oxy]acetamide is a synthetic compound that belongs to the class of triazole derivatives. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. The presence of both triazole and indole moieties in its structure suggests that it may exhibit a range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-2-[(1-methyl-1H-indol-4-yl)oxy]acetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.

    Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via alkylation reactions using methoxymethyl chloride in the presence of a base such as sodium hydride.

    Coupling with Indole Derivative: The final step involves coupling the triazole intermediate with an indole derivative through an etherification reaction. This can be achieved using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-2-[(1-methyl-1H-indol-4-yl)oxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxymethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Methoxymethyl chloride in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

N-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-2-[(1-methyl-1H-indol-4-yl)oxy]acetamide has been explored for various scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-2-[(1-methyl-1H-indol-4-yl)oxy]acetamide is unique due to the presence of both triazole and indole moieties in its structure. This dual functionality allows it to exhibit a wide range of biological activities and makes it a versatile compound for various applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C15H17N5O3

Molecular Weight

315.33 g/mol

IUPAC Name

N-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]-2-(1-methylindol-4-yl)oxyacetamide

InChI

InChI=1S/C15H17N5O3/c1-20-7-6-10-11(20)4-3-5-12(10)23-9-14(21)17-15-16-13(8-22-2)18-19-15/h3-7H,8-9H2,1-2H3,(H2,16,17,18,19,21)

InChI Key

IRMZSITUBHWDKI-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=CC=C2OCC(=O)NC3=NNC(=N3)COC

Origin of Product

United States

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